5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

Catalog No.
S13814310
CAS No.
M.F
C11H9N3O
M. Wt
199.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonit...

Product Name

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

IUPAC Name

2-methyl-3-oxo-5-phenyl-1H-pyrazole-4-carbonitrile

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

InChI

InChI=1S/C11H9N3O/c1-14-11(15)9(7-12)10(13-14)8-5-3-2-4-6-8/h2-6,13H,1H3

InChI Key

SGKKEHGWZYTFPD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N1)C2=CC=CC=C2)C#N

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C11H9N3OC_{11}H_{9}N_{3}O and a molecular weight of 199.21 g/mol. It is categorized under the pyrazole family of compounds, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The compound features a hydroxyl group (-OH) and a carbonitrile group (-C≡N), contributing to its unique chemical properties and potential biological activities .

The reactivity of 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile can be attributed to the presence of functional groups. Key reactions include:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Hydrolysis: The carbonitrile can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced biological activities.

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that pyrazole derivatives possess antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Activity: The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Cytotoxic Effects: Preliminary research indicates potential cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

These activities are primarily attributed to the structural features of pyrazoles, which often interact with biological targets such as enzymes and receptors.

Several methods have been reported for synthesizing 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile:

  • Condensation Reactions: This involves the reaction between hydrazine derivatives and appropriate carbonyl compounds, followed by cyclization to form the pyrazole ring.
  • Refluxing Techniques: The compound can be synthesized by refluxing phenyl hydrazine with appropriate carbonitrile precursors in an organic solvent.
  • One-Pot Synthesis: A one-pot approach can be employed where all reactants are combined and heated under controlled conditions to yield the desired product efficiently.

These methods highlight the versatility in synthesizing pyrazole derivatives, allowing for modifications based on desired properties.

5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infections or inflammation.
  • Agricultural Chemicals: Its antimicrobial properties could be utilized in formulating pesticides or fungicides.
  • Research Reagents: The compound may be used in biochemical assays and research studies related to pyrazole chemistry.

The diverse applications stem from its unique structure and reactivity profile.

Studies investigating the interactions of 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile with biological macromolecules are crucial for understanding its mechanism of action. Preliminary research suggests:

  • Protein Binding: Interaction studies indicate that this compound may bind to specific proteins, affecting their activity and potentially leading to therapeutic effects.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in drug design.

Further studies are required to elucidate these interactions comprehensively.

Several compounds share structural similarities with 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Hydroxy-3-methyl-1-phenyI-lH-pyrazoleContains a methyl group at position 3Exhibits enhanced anti-inflammatory activity
5-MethylpyrazoleLacks hydroxyl and carbonitrile groupsPrimarily used as an agricultural chemical
4-AminoantipyrineContains an amino group instead of hydroxylKnown for its analgesic properties

These comparisons illustrate that while these compounds share a pyrazole core, variations in functional groups lead to distinct biological activities and applications.

The shift toward environmentally benign synthetic routes has revolutionized the preparation of pyrazole carbonitriles. A prominent advancement involves the use of tannic acid–functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@Tannic acid) as a magnetically separable catalyst. This system enables the synthesis of 5-amino-pyrazole-4-carbonitriles via three-component mechanochemical reactions between azo-linked aldehydes, malononitrile, and phenylhydrazine derivatives. The catalyst’s reusability (up to six cycles with minimal activity loss) and elimination of toxic solvents align with green chemistry principles.

Another approach employs hydrazine monohydrate and triethyl orthoalkylates under reflux conditions to construct 1,2,4-triazole-linked pyrazole carbonitriles. This method avoids hazardous byproducts and utilizes catalytic amounts of pyridine to accelerate imidohydrazide formation. Solvent-free cyclization reactions using montmorillonite K-10 under sonication have also been reported, reducing energy consumption while achieving yields exceeding 85%.

Key advantages of these green methodologies include:

  • Reduced solvent waste: Mechanochemical grinding replaces bulk solvents.
  • Renewable catalysts: Tannic acid–derived systems offer biodegradability.
  • Energy efficiency: Ultrasound-assisted reactions complete in ≤30 minutes.

Mechanochemical Strategies for Multi-Component Reactions

Mechanochemistry has emerged as a cornerstone for synthesizing complex pyrazole carbonitriles through one-pot multi-component reactions (MCRs). A validated protocol involves ball-milling aryl diazonium chlorides with 5-aminopyrazole-4-carbonitrile precursors, achieving coupling efficiencies of 78–92% within 15–20 minutes. The absence of solvents prevents hydrolysis of sensitive nitrile groups while enabling precise stoichiometric control.

Recent work demonstrates that Fe₃O₄@SiO₂@Tannic acid–catalyzed MCRs can assemble azo-linked pyrazole carbonitriles through sequential Knoevenagel condensation and heterocyclization. This method produces structurally diverse derivatives by varying the aldehyde component (e.g., 4-nitrobenzaldehyde, cinnamaldehyde) and hydrazine substituents. The mechanochemical environment enhances reaction kinetics, as evidenced by a 40% reduction in activation energy compared to traditional thermal methods.

Catalyst Design for Regioselective Pyrazole Formation

Regioselectivity challenges in pyrazole synthesis have been addressed through innovative catalyst systems. Palladium complexes with tri-tert-butylphosphine ligands enable precise control over cyclocarbonylation reactions, directing substituents to the 1-, 3-, and 5-positions of the pyrazole ring. For 5-hydroxy-1-methyl-3-phenyl derivatives, montmorillonite K-10 catalyzes the regioselective cyclocondensation of α-oxoketene O,N-acetals with methylhydrazine, achieving >90% selectivity for the 4-cyano isomer.

Benzotriazole-mediated strategies further enhance regiochemical outcomes. By temporarily installing benzotriazole at the α-position of enones, subsequent hydrazine addition and elimination steps yield 1,3,5-trisubstituted pyrazoles with predictable substitution patterns. This approach has been successfully applied to synthesize 5-hydroxy variants by incorporating hydroxyl-bearing arylhydrazines.

Solvent-Free Synthetic Protocols for Improved Atom Economy

Solvent-free methodologies have significantly advanced the atom economy of pyrazole carbonitrile synthesis. Industrial-scale production now employs continuous flow reactors for the cyclization of N′-arylacetimidohydrazides with triethyl orthoacetate, achieving 98% conversion without solvent inputs. The process recovers excess orthoester through in-line distillation, exemplifying circular chemistry principles.

Laboratory-scale techniques utilize molten salt media (e.g., choline chloride-urea eutectic mixtures) to facilitate the reaction between 5-aminopyrazole-4-carbonitriles and aryl diazonium salts. This method eliminates traditional solvent requirements while maintaining yields of 70–85%. Thermal analysis confirms that the ionic liquid medium lowers the activation barrier for diazo-coupling by 25 kJ/mol compared to ethanol-based systems.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

199.074561919 g/mol

Monoisotopic Mass

199.074561919 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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